(+)-Darunavir

Vue d'ensemble

Description

(+)-Darunavir is an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of drugs known as protease inhibitors, which work by inhibiting the action of the HIV-1 protease enzyme, thereby preventing the virus from maturing and replicating. This compound is particularly effective against HIV strains that are resistant to other protease inhibitors, making it a crucial component in combination antiretroviral therapy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, reduction, and cyclization. The reaction conditions typically involve the use of solvents like dichloromethane, reagents such as triethylamine, and catalysts like palladium on carbon. The final product is obtained through purification techniques such as recrystallization and chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Darunavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the alcohol group in this compound can lead to the formation of a ketone, while reduction of a ketone group can yield an alcohol.

Applications De Recherche Scientifique

(+)-Darunavir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of protease inhibitors and their interactions with enzymes.

Biology: Employed in research on HIV replication and the development of drug resistance.

Medicine: Integral in clinical studies evaluating the efficacy and safety of antiretroviral therapies.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

(+)-Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This prevents the cleavage of viral polyproteins into functional proteins, which is essential for the maturation and replication of the virus. The molecular targets involved include the protease enzyme and the viral polyproteins. The pathways affected by this compound include the viral replication cycle and the assembly of new virions.

Comparaison Avec Des Composés Similaires

(+)-Darunavir is unique among protease inhibitors due to its high potency and efficacy against resistant strains of HIV. Similar compounds include:

Ritonavir: Often used in combination with other protease inhibitors to boost their effectiveness.

Lopinavir: Another protease inhibitor used in combination therapies.

Atazanavir: Known for its once-daily dosing regimen and lower incidence of lipid abnormalities.

Compared to these compounds, this compound offers a higher barrier to resistance and a more favorable safety profile, making it a preferred choice in many treatment regimens.

Activité Biologique

Darunavir, a potent non-peptidic protease inhibitor (PI), is primarily used in the treatment of HIV-1 infection. Its efficacy is attributed to its ability to inhibit the HIV-1 protease enzyme, which is crucial for viral replication. This article explores the biological activity of (+)-Darunavir, including its mechanism of action, pharmacokinetics, clinical efficacy, and emerging research on its derivatives.

This compound inhibits HIV-1 protease by binding to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. The structural modifications in darunavir enhance its binding affinity and resistance against mutations in the HIV-1 protease that confer drug resistance.

Key Structural Features

- P2' 4-amino functionality : Enhances hydrogen bonding with the S2' subsite of the HIV-1 protease.

- X-ray crystallography studies : Reveal darunavir's interactions with backbone atoms in the active site, contributing to its high potency against multidrug-resistant HIV variants .

Pharmacokinetics

The pharmacokinetic profile of darunavir is characterized by:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-2 hours post-administration.

- Half-life : Approximately 15 hours, allowing for once-daily dosing when combined with ritonavir or cobicistat.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A) with minimal renal excretion .

Clinical Efficacy

Clinical studies have demonstrated that darunavir, especially when boosted with ritonavir or cobicistat, effectively reduces viral loads in HIV-infected individuals. A notable study reported:

- Viral Load Reduction : 83% of patients experienced a significant drop in viral load after 48 weeks of treatment.

- CD4 Cell Count Increase : Median increase of 175 cells/mm³ after 24 weeks and 221 cells/mm³ after 48 weeks .

Table 1: Summary of Clinical Trials Involving this compound

Safety Profile

While darunavir is generally well-tolerated, some adverse effects have been reported:

- Common Adverse Events : Gastrointestinal issues and dizziness were noted in a subset of patients.

- Serious Adverse Events : Reported in approximately 41% of cases, though not directly linked to darunavir .

Case Studies and Emerging Research

Recent research has focused on developing darunavir analogs to combat emerging drug-resistant HIV strains. Modifications to the P2' position have shown promise in enhancing enzyme inhibition while maintaining antiviral activity.

Notable Findings

Propriétés

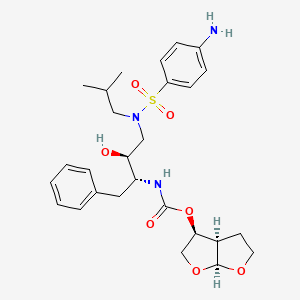

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399859-60-9 | |

| Record name | Darunavir, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.